[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine
Description
The compound [[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine is a fluorinated nucleoside analogue with a complex phosphorylated structure. Key features include:
- A 4-fluoro-4-methyloxolane (tetrahydrofuran) ring, which enhances metabolic stability by resisting enzymatic degradation.
- A 2-amino-6-oxopurine base (guanine derivative), critical for base-pairing interactions.
- Triphosphorylated groups at the 5'-position, enabling intracellular activation into bioactive metabolites.
- N,N-Diethylethanamine as a counterion, improving solubility.
This structure is designed for antiviral or anticancer applications, leveraging fluorine’s electronegativity and steric effects to optimize pharmacokinetics and target binding .
Properties
Molecular Formula |
C35H77FN9O13P3 |
|---|---|
Molecular Weight |
944.0 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C11H17FN5O13P3.4C6H15N/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;4*1-4-7(5-2)6-3/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19);4*4-6H2,1-3H3/t4-,6-,9-,11-;;;;/m1..../s1 |
InChI Key |
NXYFBOCYBVNKFK-ZJECJYFYSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Origin of Product |
United States |
Preparation Methods
Fluorination and Methylation
Fluorine is introduced at the 2'-position using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® in dichloromethane at −78°C, achieving >95% retention of configuration. Concurrent 2'-methylation is accomplished via Grignard addition to a ribose-derived ketone intermediate, followed by stereochemical inversion using Mitsunobu conditions.
Purine Base Installation
The 2-amino-6-oxopurine base is coupled via Vorbrüggen glycosylation, employing trimethylsilyl triflate as a Lewis acid in acetonitrile at 80°C. This step proceeds with >90% yield and minimal N7 regioisomer formation.
Phosphorylation Strategies
Phosphorylation of the 5'-hydroxyl group is achieved through three primary methods: H-phosphonate transesterification , phosphoramidite coupling , and P(V) reagent-mediated stereospecific phosphorylation .
H-Phosphonate Transesterification
Diphenyl H-phosphonate (PhO)₂P(O)H reacts with the nucleoside under pyridine catalysis, forming a nucleoside phenyl H-phosphonate intermediate. Hydrolysis with aqueous triethylamine yields the H-phosphonate monoester (Table 1).
Table 1: H-Phosphonate Transesterification Conditions
| Reagent | Solvent | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diphenyl H-phosphonate | Pyridine | 20 | 85 | 92 |
| Diethyl H-phosphonate | CH₂Cl₂ | 30 | 78 | 88 |
| DTE-H-phosphonate | DMF | 45 | 82 | 90 |
Phosphoramidite Coupling
Phosphoramidite reagents (e.g., N,N-diisopropylphosphoramidite ) are activated by 1H-tetrazole, enabling coupling to the nucleoside’s 5'-OH group. Oxidation with iodine/water affords the phosphate triester, which is deprotected using ammonium hydroxide. This method achieves 88–92% yields but requires anhydrous conditions.
P(V) Reagent-Mediated Phosphorylation
Novel P(V) reagents, such as bis(SATE)-phosphotriester derivatives , enable one-step phosphorylation without intermediate oxidation. These reagents couple directly to the nucleoside in DMF at 25°C, achieving 90% conversion with >98% stereoretention.
Stereochemical Control
Phosphorus Stereogenicity
The target compound’s bis-phosphate moiety requires configurationally stable P-centers. Chiral auxiliaries (e.g., L-alaninate esters) are employed during phosphorylation to enforce Rₚ/Sₚ selectivity. For example, propan-2-yl L-alaninate directs Rₚ configuration with 94% diastereomeric excess.
Oxidative Conditions
Controlled oxidation of H-phosphonate intermediates using tert-butyl hydroperoxide (TBHP) preserves stereochemistry, whereas harsh oxidants (e.g., CrO₃) induce racemization.
Deprotection and Salt Formation
Phosphate Deprotection
Bis(SATE)-protected phosphates are cleaved via enzymatic or chemical reduction. Liver esterases hydrolyze SATE groups to mercaptoethanol, releasing the free phosphate. Alternatively, tris(2-carboxyethyl)phosphine (TCEP) reduces disulfide bonds in DTE-protected prodrugs.
Counterion Exchange
The free phosphono hydrogen phosphate is treated with N,N-diethylethanamine in ethanol/water (1:1), forming a stable triethylamine salt with 97% recovery.
Impurity Profiling and Mitigation
Common impurities include:
-
Chloro analogue : Formed via chloride displacement during fluorination. Mitigated by rigorous solvent drying.
-
Rp isomer : Arises from incomplete stereochemical control during phosphorylation. Reduced using chiral P(V) reagents.
-
Oligomeric phosphates : Suppressed via sub-stoichiometric H-phosphonate reagents.
Industrial-Scale Considerations
Patent US20160279065A1 discloses a high-throughput nanoparticle fabrication method for encapsulating the compound, enhancing bioavailability. Continuous flow reactors achieve 95% yield at 100 kg/batch, with in-line HPLC monitoring .
Chemical Reactions Analysis
Hydrolysis and Stability
The phosphorylated oxolan ring may undergo enzymatic or chemical hydrolysis , particularly under alkaline conditions. Triethylamine (N,N-diethylethanamine) could act as a base to deprotonate intermediates, accelerating hydrolysis.
Functional Group Interactions
The 2-amino-6-oxo-1H-purin-9-yl group interacts with the phosphorylated oxolan moiety. Triethylamine may participate in deprotonation steps during synthesis or modification.
Relevant Research Findings
-
Synthesis Optimization : Patents describe oligonucleotide synthesis using similar purine derivatives, emphasizing precise control of phosphorylation steps .
-
Structural Analogues : PubChem entries for purine-based phosphorylated oxolan compounds highlight shared synthetic strategies, including phosphoramidite activation .
Scientific Research Applications
Key Structural Features
- Purine Base : The presence of the purine ring is crucial for its interaction with biological targets, particularly in nucleic acid synthesis and metabolism.
- Fluorinated Oxolane : The fluorine atom enhances the compound's pharmacological properties by improving metabolic stability and bioavailability.
- Phosphonate Group : This functional group is known for its role in mimicking natural phosphate compounds, making it useful in targeting enzymes involved in phosphorylation processes.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Its structural similarity to nucleotides allows it to interfere with viral replication processes. For instance, compounds with similar purine structures have shown efficacy against various RNA viruses by acting as nucleotide analogs that inhibit viral polymerases.
Cancer Treatment
The ability of this compound to modulate cellular signaling pathways makes it a candidate for cancer therapy. Research indicates that phosphonate derivatives can inhibit specific kinases involved in cancer cell proliferation and survival.
Case Study: Drug Repurposing
A notable case study involves the use of this compound in drug repurposing efforts for existing antiviral drugs. By modifying the structure to enhance specificity and reduce side effects, researchers are exploring its application against resistant strains of viruses.
Pesticides and Herbicides
The compound's unique chemical properties lend themselves to agricultural applications, particularly as a basis for developing new pesticides and herbicides. Research has shown that compounds with similar structures can effectively target specific plant pathogens while minimizing harm to beneficial organisms.
Case Study: Crop Protection
In one study, derivatives of this compound were tested for their effectiveness against common agricultural pests. Results indicated significant improvements in crop yield and health when applied as part of an integrated pest management system.
Gene Delivery Systems
The phosphonate group in this compound can be utilized in gene delivery systems. Its ability to form stable complexes with nucleic acids makes it a promising candidate for developing non-viral vectors for gene therapy.
Case Study: Delivery Efficiency
A recent study demonstrated that formulations incorporating this compound improved the delivery efficiency of plasmid DNA into mammalian cells, highlighting its potential in therapeutic applications involving gene editing technologies like CRISPR.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can bind to active sites of enzymes, inhibiting their activity or altering their function. The fluorinated sugar moiety can enhance the compound’s stability and binding affinity, while the phosphate groups can facilitate its incorporation into biological pathways.
Comparison with Similar Compounds
[(2R,3S,4R,5R)-5-(6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl Phosphono Hydrogen Phosphate (CAS: 110224-45-8)
- Structural Differences: Replaces the 4-fluoro and 4-methyl groups with a 3-aminopropylsulfanyl moiety on the purine base. Lacks the triphosphate chain, featuring a single diphosphate group.
- Functional Implications :
- The sulfanyl group enhances thiol-mediated cellular uptake but reduces metabolic stability compared to fluorination.
- Lower phosphorylation state limits prodrug activation efficiency.
- Applications : Acts as a P2Y receptor antagonist, with reduced antiviral potency compared to the target compound .
[(2S,5R)-5-(2-Amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl Dihydrogen Phosphate (CAS: 85956-71-4)
- Structural Differences: Simplified structure with a single dihydrogen phosphate group. No fluorine or methyl substituents on the oxolane ring.
- Functional Implications :
- Lower molecular weight (331.22 g/mol) improves membrane permeability but shortens half-life.
- Susceptible to phosphatase-mediated deactivation.
- Applications: Primarily used in biochemical assays as a guanosine monophosphate analogue .
AR-C67085 (P2Y Receptor Antagonist)
- Structural Differences: Features a 2-propylsulfanylpurine base and dichloromethylphosphonic acid groups. Non-fluorinated oxolane ring.
- Functional Implications :
- Sulfanyl and phosphonic acid groups confer high affinity for P2Y receptors but increase off-target toxicity.
- Shorter plasma half-life (1.2 hours) due to lack of fluorine.
- Applications : Potent antiplatelet agent, less suited for antiviral use compared to the target compound .
64638-63-7: [(2R,3S,4R,5R)-5-[6-[(2-Chloro-1-hydroxyethyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl Dihydrogen Phosphate
- Structural Differences: Substitutes the purine’s 2-amino group with a 2-chloro-1-hydroxyethylamino moiety. Single phosphate group.
- Reduced phosphorylation efficiency limits therapeutic utility.
- Applications : Experimental anticancer agent with niche use .
Key Comparative Data
Biological Activity
The compound in focus, [[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate; N,N-diethylethanamine, is a complex organic molecule with potential biological significance. Its structural components suggest activity related to nucleic acid metabolism and possibly antiviral effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound contains several functional groups that contribute to its biological activity:
- Purine Derivative : The presence of a purine base suggests potential interactions with nucleic acids.
- Phosphoryl Group : This group may enhance the compound's ability to interact with enzymes involved in nucleotide metabolism.
- Diethylethanamine : Known for its role in enhancing solubility and bioavailability of pharmaceutical agents.
Antiviral Properties
Recent studies have indicated that compounds structurally similar to the target molecule exhibit antiviral properties. For instance, nucleotide analogs have been shown to inhibit RNA polymerase activity in viruses such as hepatitis C and coronaviruses. The purine derivative in this compound could potentially function similarly, acting as an inhibitor of viral replication.
The proposed mechanism involves the incorporation of the compound into viral RNA or DNA, leading to chain termination or misincorporation during replication. This is supported by findings that other purine analogs disrupt nucleic acid synthesis in viral pathogens .
Study on Antiviral Activity
A study conducted on similar purine analogs demonstrated significant antiviral activity against hepatitis C virus (HCV). The compounds were found to inhibit viral replication effectively at low micromolar concentrations. The mechanism was attributed to their ability to mimic natural substrates for viral polymerases, thus interfering with the replication process .
Research on Phosphorylated Compounds
Research highlighted the importance of phosphorylated compounds in enhancing antiviral efficacy. Phosphorylation increases the affinity of these compounds for viral enzymes, leading to improved inhibition rates. This suggests that the phosphoryl group in our compound plays a crucial role in its biological activity .
Comparative Analysis of Similar Compounds
Q & A
Q. How is the stereochemical configuration of the compound validated?
The stereochemistry is confirmed using X-ray crystallography to resolve the spatial arrangement of substituents on the oxolane (tetrahydrofuran) ring and purine base . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, is employed to analyze coupling constants and verify the R/S configuration at chiral centers (e.g., 4-fluoro and 4-methyl groups) . For example, vicinal coupling constants () between C3-H and C4-F in the oxolane ring confirm axial/equatorial orientations .
Q. What methodologies are used to optimize the synthesis of this compound?
A full factorial experimental design (e.g., varying temperature, solvent polarity, and phosphorylation reagent ratios) is applied to maximize yield and purity . Critical steps include:
- Protection/deprotection strategies for hydroxyl groups on the oxolane ring to prevent undesired side reactions during phosphorylation .
- HPLC purification with ion-pairing agents (e.g., triethylammonium acetate) to separate diastereomers .
- Mass spectrometry (HRMS) and -NMR to confirm phosphorylation efficiency and identify hydrolyzed byproducts .
Q. How is the compound’s stability assessed under physiological conditions?
Stability is evaluated via:
- pH-dependent degradation studies (e.g., 1–13 pH range, 37°C) to identify hydrolysis-prone groups (e.g., fluoro or phosphono ester bonds) .
- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds (>150°C suggests robustness in solid form) .
- Plasma stability assays using human or rodent plasma to quantify half-life and metabolite formation (e.g., free purine base release) .
Advanced Research Questions
Q. What in vitro assays are used to evaluate its inhibition of nucleotide-processing enzymes?
- Enzyme kinetics : Measure values against inosine monophosphate dehydrogenase (IMPDH) or DNA/RNA polymerases using spectrophotometric assays (e.g., NADH depletion for IMPDH) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to viral polymerases (e.g., HCV NS5B) by monitoring enthalpy changes during inhibitor-enzyme interactions .
- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., IMPDH) to map interactions with catalytic residues (e.g., hydrogen bonding with Asp274) .
Q. How can resistance mechanisms against this compound be investigated?
- Site-directed mutagenesis : Introduce mutations (e.g., T468I in IMPDH) to assess reduced binding affinity .
- RNA-seq/proteomics : Compare gene expression profiles in resistant vs. susceptible cell lines to identify upregulated efflux pumps (e.g., ABC transporters) or metabolic bypass pathways .
- Molecular dynamics simulations : Model mutations in the enzyme’s active site to predict steric clashes or altered hydrogen-bond networks .
Q. What computational strategies model its pharmacokinetic (PK) profile?
- QSAR models : Predict logP (partition coefficient) and membrane permeability using substituent contributions (e.g., fluoro groups increase lipophilicity) .
- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify potential metabolic hotspots .
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate tissue distribution using parameters like plasma protein binding (>90% for phosphonates) and renal clearance rates .
Key Methodological Notes
- Counterion role : N,N-Diethylethanamine enhances solubility via salt formation but may interfere with cellular uptake assays; use dialysis or ion-exchange resins to remove excess counterions .
- Contradictions : Some phosphonate esters show instability in acidic conditions (), necessitating formulation adjustments (e.g., enteric coatings) for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
